Cas no 1021033-96-4 (N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine)

N-(3-エトキシプロピル)-1-メチルピペリジン-4-アミンは、有機合成中間体として重要な化合物です。この物質は、ピペリジン骨格にエトキシプロピルアミン基が導入された構造を持ち、高い反応性と選択性を示します。特に医薬品や農薬の合成において、中間体としての有用性が認められています。分子内に含まれるアミン基とエーテル基により、優れた溶解性と安定性を兼ね備えており、各種有機溶媒との相性も良好です。また、この化合物は官能基変換の容易さから、多様な誘導体合成の出発原料としても活用可能です。

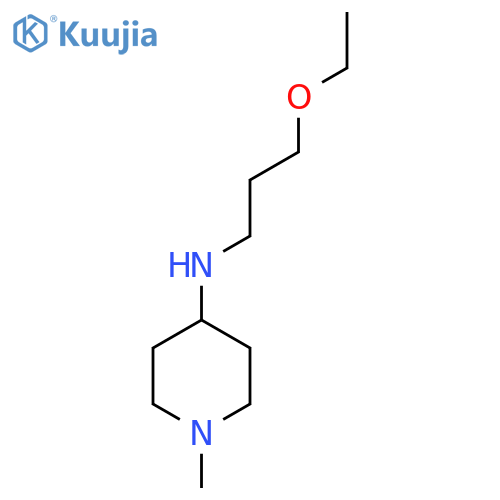

1021033-96-4 structure

商品名:N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-ethoxypropyl)-1-methylpiperidin-4-amine

- STK504444

- T1492

- N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine

-

- インチ: 1S/C11H24N2O/c1-3-14-10-4-7-12-11-5-8-13(2)9-6-11/h11-12H,3-10H2,1-2H3

- InChIKey: SAQKCOKECNZJAH-UHFFFAOYSA-N

- ほほえんだ: O(CC)CCCNC1CCN(C)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 133

- トポロジー分子極性表面積: 24.5

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-169320-0.5g |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 0.5g |

$465.0 | 2023-09-20 | ||

| Enamine | EN300-169320-5.0g |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 5g |

$472.0 | 2023-06-08 | ||

| TRC | N022100-500mg |

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 500mg |

$ 300.00 | 2022-06-02 | ||

| Enamine | EN300-169320-10.0g |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 10g |

$787.0 | 2023-06-08 | ||

| Enamine | EN300-169320-0.25g |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 0.25g |

$447.0 | 2023-09-20 | ||

| Ambeed | A262543-1g |

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 98% | 1g |

$179.0 | 2024-04-26 | |

| Enamine | EN300-169320-5g |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 5g |

$1406.0 | 2023-09-20 | ||

| abcr | AB406531-1g |

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine; . |

1021033-96-4 | 1g |

€237.00 | 2024-07-23 | ||

| Enamine | EN300-169320-10g |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 10g |

$2085.0 | 2023-09-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9756-100mg |

N-(3-ethoxypropyl)-1-methylpiperidin-4-amine |

1021033-96-4 | 95% | 100mg |

¥247.0 | 2024-04-26 |

N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1021033-96-4 (N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine) 関連製品

- 120-29-6(Tropine)

- 123-00-2(3-(morpholin-4-yl)propan-1-amine)

- 104-58-5(3-Piperidinopropanol)

- 106-52-5(1-Methylpiperidin-4-ol)

- 90-39-1((-)-Sparteine)

- 109-05-7(2-Methylpiperidine)

- 135-97-7(Pseudotropine)

- 466-26-2(Neoline)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1021033-96-4)N-(3-Ethoxypropyl)-1-methylpiperidin-4-amine

清らかである:99%

はかる:1g

価格 ($):161.0